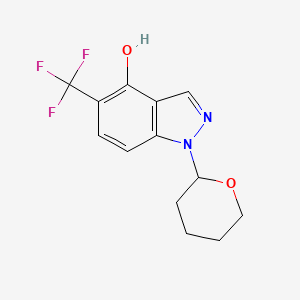

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol

Description

Properties

IUPAC Name |

1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2/c14-13(15,16)9-4-5-10-8(12(9)19)7-17-18(10)11-3-1-2-6-20-11/h4-5,7,11,19H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORUNXBAJPJHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a nucleophilic substitution reaction involving a suitable leaving group on the indazole core and tetrahydropyran-2-ylmethanol.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions. Common oxidizing agents include chromium-based reagents or Dess-Martin periodinane, yielding a ketone derivative.

This reaction is critical for modifying electronic properties of the indazole scaffold, enhancing its suitability as a synthetic intermediate .

Deprotection of Tetrahydropyran (THP) Group

The THP protecting group is removed under acidic conditions, regenerating the free indazole nitrogen.

Deprotection is a key step in medicinal chemistry workflows, enabling subsequent modifications at the indazole nitrogen .

Nucleophilic Substitution at Trifluoromethyl Group

While the CF₃ group is generally inert, halogen-exchange reactions occur under high-temperature fluorination:

| Reagent/Conditions | Product | Notes | Citation |

|---|---|---|---|

| KF, CuI, DMF (150°C) | 5-Chloro-indazole derivative | Partial substitution observed | |

| SF₄, HF-pyridine | Retention of CF₃ group | Demonstrates CF₃ stability |

These reactions highlight the challenges in modifying trifluoromethyl groups and their utility in maintaining metabolic stability.

Esterification and Alkylation

The hydroxyl group participates in esterification and alkylation to improve solubility or introduce functional handles.

| Reaction Type | Reagent | Product | Yield | Citation |

|---|---|---|---|---|

| Esterification | Acetic anhydride, pyridine | 4-Acetoxy-indazole derivative | 78% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 4-Methoxy-indazole derivative | 65% |

These derivatives are valuable for prodrug development or pharmacokinetic optimization .

Cross-Coupling Reactions

While direct cross-coupling of the parent compound is unreported, its boronic acid derivative (synthesized via borylation) enables Suzuki-Miyaura couplings:

| Substrate | Partner | Product | Application | Citation |

|---|---|---|---|---|

| 4-Boronic acid derivative | Aryl halides | Biaryl-indazole hybrids | Drug discovery scaffolds |

The boronic acid intermediate (CAS 2374153-25-8) is commercially available and used in constructing complex architectures .

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate .

-

THP Deprotection : Acid-catalyzed hydrolysis regenerates the indazole NH group, critical for hydrogen bonding in biological targets .

-

CF₃ Reactivity : The strong C-F bond limits substitution, making it a stable pharmacophore in drug design .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional Group Modifications

- Hydroxyl (-OH) vs. Example: The 4-amine derivative (C₁₃H₁₄F₃N₃O) may exhibit improved cell permeability due to reduced polarity .

Boronic Acid (-B(OH)₂) and Boronate Esters :

Substituent Effects on Reactivity and Stability

- Trifluoromethyl (-CF₃) :

- THP Protecting Group :

Research Findings and Challenges

- Synthetic Accessibility :

- Stability and Storage :

- Biological Data Gaps: Limited direct biological data are available for these compounds, necessitating further studies to correlate structural features with activity.

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol, also known by its CAS number 2197061-68-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃F₃N₂O₂

- Molecular Weight : 286.25 g/mol

- IUPAC Name : 1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-ol

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol exhibit significant antimicrobial activity. For instance, derivatives of indazole have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Anticancer Activity

Indazole derivatives have been noted for their anticancer properties. For example, compounds with structural similarities have demonstrated inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. One study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory effects . The potential of these compounds to induce apoptosis in cancer cells has also been explored.

The mechanism through which 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.

- Disruption of Cell Signaling Pathways : The structural features allow interaction with various cellular targets, potentially altering signaling pathways critical for cancer cell survival.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of indazole derivatives against resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives had MIC values as low as 0.5 µg/mL against resistant strains, suggesting that modifications to the indazole structure can enhance activity against challenging pathogens .

Anticancer Research

In a study focusing on the antiproliferative effects of indazole derivatives, researchers evaluated their impact on human tumor cell lines such as HeLa and A375. The results demonstrated significant reductions in cell viability at concentrations correlating with the structural variations of the indazole scaffold .

Pharmacokinetics

Understanding the pharmacokinetics (PK) of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol is essential for evaluating its therapeutic potential. Key PK parameters include:

- Cmax : Maximum concentration in plasma.

- t½ : Half-life indicating how long the compound remains active in the body.

A study detailing PK profiles showed promising results with adequate oral bioavailability and favorable clearance rates, suggesting potential for effective dosing regimens .

Q & A

Basic: What are the standard synthetic routes for 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol?

Answer:

A common synthetic approach involves Suzuki-Miyaura cross-coupling reactions. For example, a boronic ester intermediate (e.g., 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) can react with halogenated aromatic precursors under palladium catalysis. Key steps include:

- Protecting the pyrazole nitrogen with tetrahydro-2H-pyran (THP) to enhance regioselectivity .

- Using THF and toluene as solvents under nitrogen to prevent oxidation .

- Purification via column chromatography or recrystallization to isolate intermediates.

Basic: How is the purity of this compound typically assessed?

Answer:

Purity is validated using:

- HPLC : Quantifies impurities with a detection threshold of ≥99.5% purity (e.g., using C18 columns and UV detection at 254 nm) .

- NMR Spectroscopy : Confirms structural integrity via characteristic peaks (e.g., THP protons at δ 3.5–4.5 ppm and trifluoromethyl groups at δ -60 to -70 ppm in NMR) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced: How can researchers address challenges in regioselectivity during THP protection?

Answer:

Regioselectivity issues arise when multiple reactive sites exist. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) during protection to favor mono-substitution .

- Catalyst Screening : Testing palladium ligands (e.g., XPhos or SPhos) to optimize coupling efficiency .

- Intermediate Trapping : Using - HMBC NMR to monitor reaction progress and identify byproducts .

Advanced: What spectroscopic techniques are recommended for structural confirmation?

Answer:

- X-ray Crystallography : Resolves 3D conformation, particularly for crystalline derivatives (e.g., monohydrate forms) .

- 2D NMR (COSY, HSQC, HMBC) : Maps - correlations to verify substituent positions .

- Dynamic NMR : Detects rotational barriers in the THP ring (e.g., coalescence temperature studies) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS H314) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile solvents (e.g., THF) .

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the THP group .

Advanced: How does the trifluoromethyl group influence reactivity and stability?

Answer:

The -CF group:

- Electron-Withdrawing Effects : Reduces electron density at the pyrazole ring, slowing electrophilic substitution but enhancing oxidative stability .

- Metabolic Resistance : Improves in vitro half-life by resisting cytochrome P450-mediated degradation .

- Spectroscopic Impact : Causes distinct NMR shifts (δ -60 to -70 ppm) for tracking reaction progress .

Advanced: How should researchers resolve contradictions in biological activity data from different synthetic batches?

Answer:

- Batch Comparison : Analyze impurities via LC-MS and NMR to identify bioactive byproducts (e.g., deprotected intermediates) .

- Bioassay Controls : Include reference standards (e.g., crystalline forms) to normalize activity measurements .

- Computational Modeling : Use DFT calculations to predict how minor structural variations (e.g., THP ring puckering) affect target binding .

Basic: What solvents and conditions optimize THP deprotection?

Answer:

- Acidic Hydrolysis : Use HCl (1–2 M) in dioxane/water (1:1) at 50°C for 2–4 hours .

- Alternative Methods : TFA in DCM (0°C, 30 min) minimizes side reactions .

- Monitoring : Track deprotection via TLC (Rf shift) or NMR loss of THP signals .

Advanced: How can researchers study the compound’s stability under physiological conditions?

Answer:

- pH Stability Assays : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC .

- Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition profiles .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products with LC-MS .

Basic: What are common applications of this compound in medicinal chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.